BSOCOES
Overview
Description
Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone is a homobifunctional N-hydroxysuccinimide ester crosslinker. It is known for its ability to form covalent bonds with molecules containing primary amines, such as peptides and proteins . This compound is widely used in various scientific research fields due to its unique properties.
Mechanism of Action
Target of Action
BSOCOES, also known as Bis[2-(succinimidooxycarbonyloxy)ethyl] Sulfone or Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone, is a homobifunctional N-hydroxysuccimide ester (NHS ester) crosslinker . Its primary targets are molecules having primary amines, such as peptides and proteins .
Mode of Action
This compound forms covalent bonds with its targets through a reaction between the NHS-ester group of this compound and the α-amino groups present at the N-termini and ε-amines in the side chain of lysine residues . This reaction results in the release of N-hydroxysuccinimide (NHS), which absorbs strongly at 260-280nm .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of covalent bonds with peptides and proteins . This can lead to changes in the structure and function of these molecules, potentially influencing various cellular processes. The specific effects would depend on the particular peptides or proteins targeted by this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of the NHS-ester group in this compound, which competes with the NHS ester acylation reaction, increases with increasing pH . Therefore, reactions with NHS esters are generally performed in buffers at pH 7.2-8.0 . Additionally, this compound is lipophilic and membrane-permeable, making it useful for intracellular and intramembrane conjugation .
Biochemical Analysis
Biochemical Properties
Bis[2-(succinimidooxycarbonyloxy)ethyl] Sulfone is known to form covalent bonds with molecules having primary amines such as peptides and proteins . It has been used to crosslink β-endorphin to opioid receptors . The nature of these interactions is covalent, meaning they are strong and not easily broken.
Molecular Mechanism
The molecular mechanism of Bis[2-(succinimidooxycarbonyloxy)ethyl] Sulfone involves the formation of covalent bonds with primary amines found in peptides and proteins . This can lead to changes in the structure and function of these biomolecules, potentially influencing processes such as enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known to be a stable compound with a melting point of 168-173°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone involves the reaction of N-hydroxysuccinimide with a sulfone compound under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is then purified and stored under specific conditions to preserve its stability .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone primarily undergoes substitution reactions, where it reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester groups, which are highly reactive towards amines .
Common Reagents and Conditions
The common reagents used in the reactions involving Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone include primary amines, peptides, and proteins. The reactions are typically carried out in solvents like DMF or DMSO at a controlled pH and temperature to ensure optimal reaction conditions .
Major Products Formed
The major products formed from the reactions of Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone are amide bonds between the sulfone compound and the primary amines. These products are stable and can be used in various applications, including protein crosslinking and peptide synthesis .
Scientific Research Applications
Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bis(sulfosuccinimidyl)suberate: Another homobifunctional crosslinker with similar properties but different spacer arm length.
Disuccinimidyl tartrate: A crosslinker with a different chemical structure but similar reactivity towards primary amines.
Uniqueness
Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone is unique due to its specific spacer arm length and the stability of the formed amide bonds. This makes it particularly suitable for applications requiring stable and precise crosslinking .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethylsulfonyl]ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O12S/c17-9-1-2-10(18)15(9)27-13(21)25-5-7-29(23,24)8-6-26-14(22)28-16-11(19)3-4-12(16)20/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDGDVPXDYGCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCS(=O)(=O)CCOC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206385 | |
Record name | Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57683-72-4 | |
Record name | C,C′-(Sulfonyldi-2,1-ethanediyl) bis[C-(2,5-dioxo-1-pyrrolidinyl) carbonate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57683-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057683724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57683-72-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disuccinimido sulphonylbis(ethylenecarbonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BSOCOES | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28VHA5U7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BSOCOES acts as a molecular bridge, covalently linking primary amines (-NH2 groups) present in proteins. [, , ] This crosslinking occurs in two steps. First, one reactive end of this compound reacts with a primary amine on one protein. Then, the other reactive end targets a nearby primary amine on either the same protein (intramolecular crosslinking) or a different protein (intermolecular crosslinking). [] This process provides valuable insights into protein-protein interactions and spatial arrangements within protein complexes. [, ]
A: The sulfone group within the this compound structure allows for cleavage under mild alkaline conditions. [] This cleavability is crucial for downstream analysis. After crosslinking and separation techniques like SDS-PAGE, researchers can cleave this compound, releasing the individual proteins. This facilitates the identification of crosslinked partners through methods like mass spectrometry. []
ANone: Several factors can influence this compound crosslinking efficiency, including:
- Concentration: Optimal this compound concentration varies depending on the target proteins and experimental conditions. []
- Reaction time and temperature: Incubation time and temperature impact crosslinking efficiency, requiring optimization for specific applications. []
- Accessibility of primary amines: The availability of reactive primary amines on the target proteins directly influences crosslinking efficacy. []
ANone: While this compound is a valuable tool, it's essential to be aware of its limitations:
- Specificity: this compound targets primary amines, which are common in proteins. This can lead to non-specific crosslinking, requiring careful optimization and controls. []
- Hydrolysis: this compound can hydrolyze in aqueous solutions, reducing its crosslinking efficiency. [] Using fresh solutions and optimizing reaction conditions can mitigate this issue.
ANone: this compound has been instrumental in investigating a variety of proteins:
- Urea Transporter UT-A1: Researchers utilized this compound to identify potential protein kinases interacting with UT-A1 in kidney cells, providing insights into the regulation of urea transport. [, ]
- Aquaporin-2 (AQP2): this compound enabled the identification of proteins interacting with AQP2, a water channel regulated by vasopressin. This unveiled potential players involved in AQP2 trafficking and function. []
- Opioid Receptors: this compound facilitated the identification and characterization of opioid receptors in the brain, contributing to our understanding of opioid binding and signaling. [, ]
- VIP Receptors: Researchers employed this compound to study the molecular characteristics of vasoactive intestinal peptide (VIP) receptors in various tissues, highlighting species differences and potential glycosylation patterns. [, , , ]
ANone: this compound is often combined with other techniques to gain a comprehensive understanding of protein interactions:
- SDS-PAGE: After crosslinking with this compound, researchers use SDS-PAGE to separate protein complexes based on size. [, ]
- Mass spectrometry: Following separation, mass spectrometry identifies the individual proteins within crosslinked complexes, revealing interacting partners. [, ]
- Immunoprecipitation: this compound can be used in conjunction with immunoprecipitation to isolate and study specific protein complexes of interest. [, ]
A: Yes, various crosslinkers with different properties are available. Choosing the appropriate crosslinker depends on the specific research question and target proteins. For instance, disuccinimidyl suberate (DSS) is another amine-reactive crosslinker, but it is not cleavable like this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.